

Application Notes and Protocols for AMCA-X SE in Flow Cytometry

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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B1147936

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Introduction

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye that belongs to the family of amine-reactive probes.^{[1][2][3]} Its succinimidyl ester functional group readily reacts with primary amines on proteins, both on the cell surface and intracellularly, to form stable covalent bonds.^[1] This property makes **AMCA-X SE** a valuable tool in flow cytometry for a variety of applications, including cell viability assessment and cell proliferation tracking.^{[4][5][6]} This document provides detailed application notes and protocols for the effective use of **AMCA-X SE** in flow cytometry.

Key Applications

- **Cell Viability Analysis (Live/Dead Discrimination):** **AMCA-X SE** can be used as a fixable viability dye.^{[6][7]} In viable cells, the dye is largely excluded due to an intact cell membrane. However, in cells with compromised membranes (i.e., dead or dying cells), the dye enters the cytoplasm and reacts with intracellular proteins, resulting in a significantly brighter fluorescent signal.^{[6][8]} This allows for the clear distinction between live and dead cell populations, which is crucial for accurate data analysis, especially after fixation and permeabilization procedures.^{[5][6]}
- **Cell Proliferation Tracking (Dye Dilution Assay):** **AMCA-X SE** can be used to track cell division over time.^{[4][9]} When a population of cells is labeled with **AMCA-X SE**, the dye is

distributed evenly among the cells. As the cells divide, the dye is partitioned equally between the two daughter cells.[9] Consequently, each successive generation will exhibit half the fluorescence intensity of the parent generation.[9] By analyzing the fluorescence distribution of the cell population using flow cytometry, the number of cell divisions can be quantified.[4]

Spectral Properties

A summary of the spectral properties of **AMCA-X SE** is provided in the table below.

Property	Wavelength (nm)
Maximum Excitation (Ex)	353 - 354
Maximum Emission (Em)	442

Data sourced from multiple suppliers.[1][3]

Experimental Protocols

Protocol 1: Cell Viability Staining with **AMCA-X SE**

This protocol outlines the steps for using **AMCA-X SE** to discriminate between live and dead cells.

Materials:

- **AMCA-X SE**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Cell suspension (0.5–1 x 10⁶ cells/mL)[10]
- Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
- Fixative (e.g., 1-4% paraformaldehyde in PBS) - Optional
- Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) - Optional

Procedure:

- Prepare **AMCA-X SE** Stock Solution: Dissolve **AMCA-X SE** powder in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.[\[2\]](#)[\[11\]](#)
- Prepare Staining Solution: On the day of the experiment, dilute the **AMCA-X SE** stock solution in protein-free PBS to the desired working concentration. A typical starting concentration is 1 µg/mL, but this should be optimized for the specific cell type and application.
- Cell Preparation: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.[\[12\]](#)[\[13\]](#) Wash the cells once with 1-2 mL of protein-free PBS.
- Staining: Resuspend the cell pellet in the **AMCA-X SE** staining solution. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
- Wash: Add at least 2 volumes of flow cytometry staining buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step to remove any unbound dye.
- (Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols. The covalent binding of **AMCA-X SE** ensures the dye is retained within the dead cells.[\[6\]](#)[\[7\]](#)
- Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire the samples on a flow cytometer equipped with a UV or violet laser for excitation and a filter appropriate for detecting blue fluorescence (e.g., 450/50 nm bandpass filter).

Protocol 2: Cell Proliferation Assay using **AMCA-X SE** Dye Dilution

This protocol describes how to label cells with **AMCA-X SE** to monitor their proliferation.

Materials:

- **AMCA-X SE**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Protein-free PBS
- Complete cell culture medium
- Cell suspension at a concentration of 1×10^7 cells/mL[12]
- Flow cytometry staining buffer

Procedure:

- Prepare **AMCA-X SE** Stock Solution: Prepare a 1-10 mg/mL stock solution in anhydrous DMSO as described in Protocol 1.
- Prepare Staining Solution: Dilute the **AMCA-X SE** stock solution in protein-free PBS to a final working concentration. A starting concentration of 1-5 μ M is recommended, but this must be optimized for your cell type to ensure bright initial staining without cytotoxicity.[14]
- Cell Labeling:
 - Centrifuge the cells (1×10^7 cells/mL) at 300-400 x g for 5 minutes and resuspend the pellet in the pre-warmed **AMCA-X SE** staining solution.
 - Incubate for 10-15 minutes at 37°C, protected from light. Gently mix the cells every 5 minutes to ensure uniform labeling.
- Quench Staining Reaction: Add an equal volume of complete cell culture medium (containing protein) to the cell suspension to quench the reaction by providing excess amines. Incubate for 5 minutes.
- Wash: Fill the tube with complete medium and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Wash the cells two more times with complete medium to remove any residual unbound dye.
- Cell Culture: Resuspend the labeled cells in complete culture medium at the desired density and culture under appropriate conditions.

- **Time-Course Analysis:** At various time points (e.g., 0, 24, 48, 72, and 96 hours), harvest a sample of the cells for flow cytometry analysis. If performing surface or intracellular staining, follow standard protocols.
- **Acquisition:** Analyze the samples on a flow cytometer using a UV or violet laser for excitation. Collect the fluorescence data on a logarithmic scale. The initial, brightly stained population represents generation 0. Subsequent peaks of decreasing fluorescence intensity represent successive generations.

Data Presentation

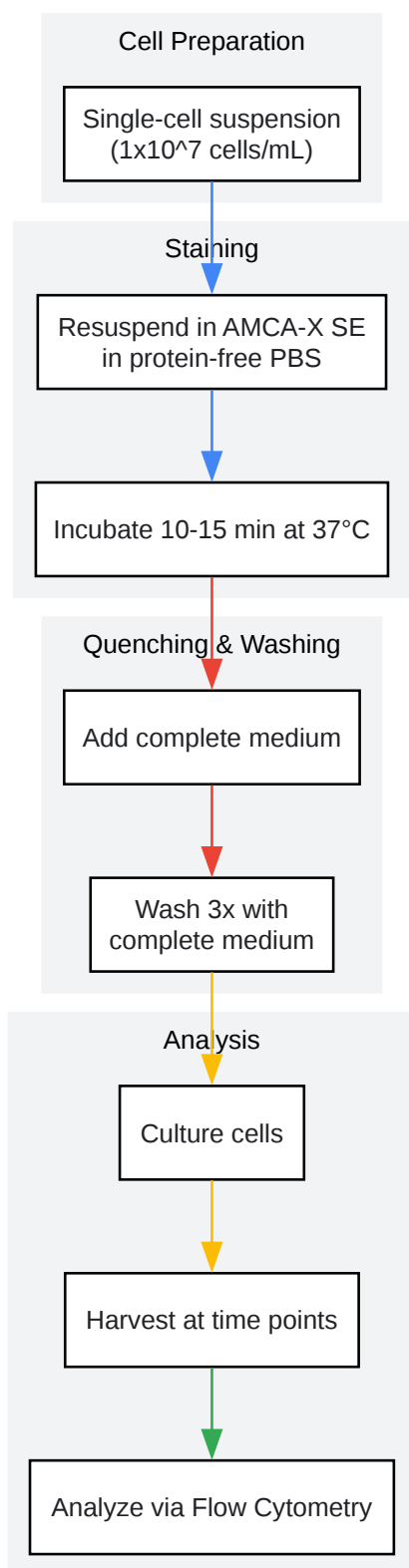
Table 1: Recommended Instrument Settings for **AMCA-X SE** Detection

Parameter	Setting
Excitation Laser	UV (e.g., 355 nm) or Violet (e.g., 405 nm)
Emission Filter	450/50 nm Bandpass Filter
Data Collection	Logarithmic Scale

Table 2: Troubleshooting Guide for **AMCA-X SE** Staining

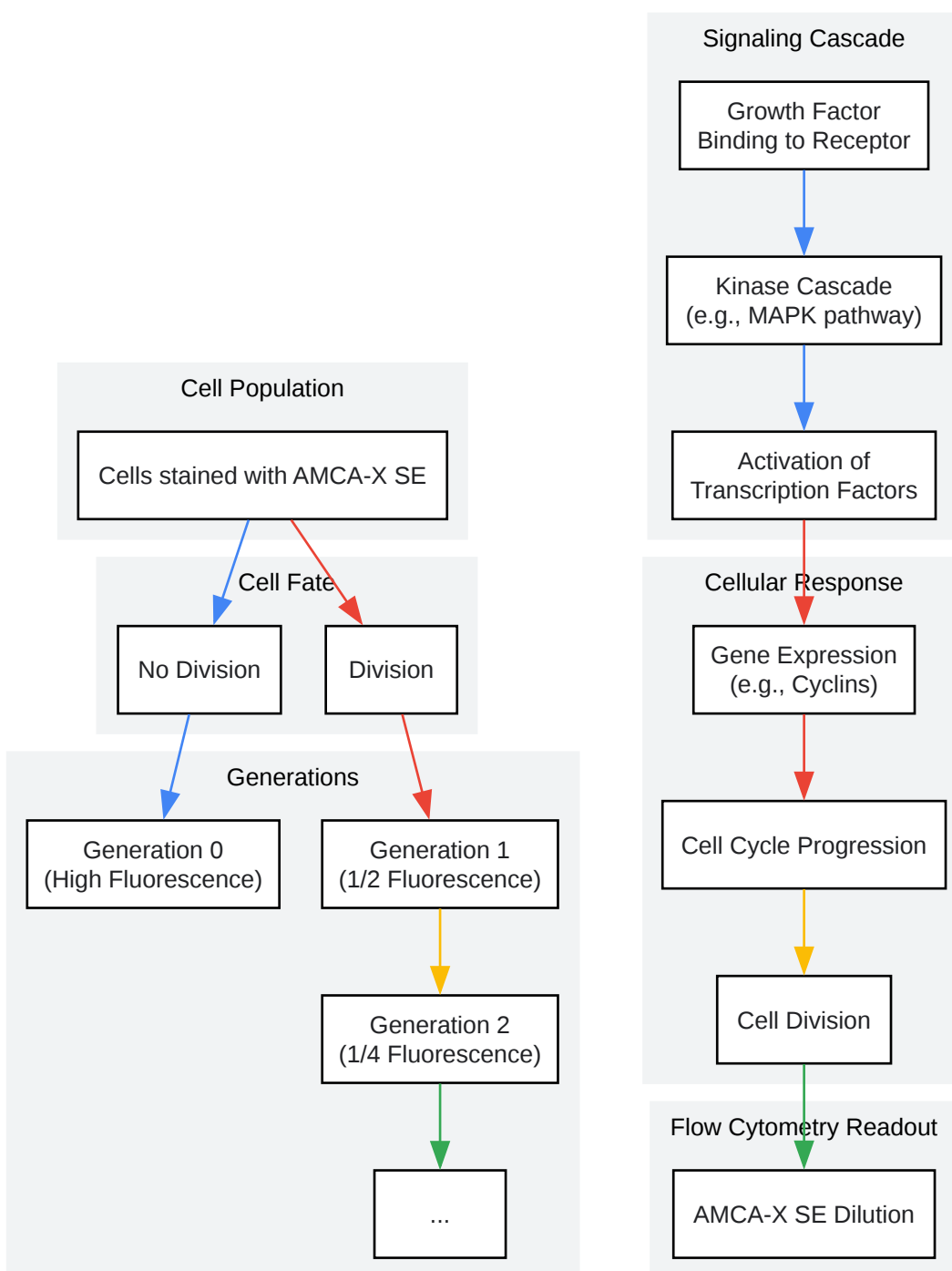
Issue	Possible Cause	Suggested Solution
Dim Staining	Insufficient dye concentration.	Optimize the AMCA-X SE concentration.
Low protein content in cells.	Not applicable for viability; for proliferation, ensure initial staining is bright.	
Photobleaching.	Protect stained cells from light.	
High Background	Incomplete removal of unbound dye.	Increase the number of wash steps.
Presence of protein in the staining buffer (for proliferation).	Use protein-free PBS for the staining step. [14]	
High CV of Stained Population	Non-uniform labeling.	Ensure cells are a single-cell suspension and mix gently during incubation.
Cytotoxicity	Dye concentration is too high.	Perform a titration to find the optimal, non-toxic concentration.

Visualizations



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Caption: Experimental workflow for a cell proliferation assay using **AMCA-X SE**.



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